molecular formula C9H11NO5 B085831 1,3,5-Trimethoxy-2-nitrobenzene CAS No. 14227-18-0

1,3,5-Trimethoxy-2-nitrobenzene

Cat. No. B085831
CAS RN: 14227-18-0
M. Wt: 213.19 g/mol
InChI Key: VWYAWLZEMLQGJH-UHFFFAOYSA-N
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Description

1,3,5-Trimethoxy-2-nitrobenzene is a chemical compound that is used as a pharmaceutical intermediate, in chemical research, and as an application intermediate . It is a yellow crystalline powder .


Synthesis Analysis

The synthesis of 1,3,5-Trimethoxy-2-nitrobenzene has been achieved in a microreactor with two microreactors in series. Compared with the traditional batch reactor, sulfuric acid consumption was decreased by 7.6 times, and the reaction time was reduced from 4h to 60s .


Molecular Structure Analysis

The molecular formula of 1,3,5-Trimethoxy-2-nitrobenzene is C9H11NO5 . The average mass is 213.187 Da and the monoisotopic mass is 213.063721 Da .


Chemical Reactions Analysis

The reaction of 1,3,5-Trimethoxy-2-nitrobenzene with mixtures of nitrous and nitric acids occurs under conditions in which reactions with either acid alone are negligibly slow .


Physical And Chemical Properties Analysis

1,3,5-Trimethoxy-2-nitrobenzene is a crystalline powder with a yellow to orange appearance . It is soluble in water .

Scientific Research Applications

Nanotechnology

2,4,6-Trimethoxynitrobenzene has applications in nanotechnology, particularly in the creation of nanoscale sensors. Its chemical reactivity can be harnessed to produce sensors that detect environmental pollutants or biological markers with high sensitivity and specificity.

Each of these applications demonstrates the versatility and importance of 2,4,6-Trimethoxynitrobenzene in scientific research across various fields . The compound’s unique chemical structure allows for a broad range of uses, from pharmaceuticals to advanced materials, highlighting its significance in ongoing scientific exploration and innovation.

Safety and Hazards

1,3,5-Trimethoxy-2-nitrobenzene should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,3,5-trimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYAWLZEMLQGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333847
Record name 1,3,5-Trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethoxy-2-nitrobenzene

CAS RN

14227-18-0
Record name 1,3,5-Trimethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research paper reveal about the structure of the 2,4,6-trimethoxynitrobenzene radical anion?

A1: The research paper focuses on the structural changes observed when 2,4,6-trimethoxynitrobenzene forms a radical anion. Specifically, it reports the pyramidal distortion of the nitro (NO2) group in the radical anion form of the molecule. [] This distortion from planarity is a significant finding as it can influence the reactivity and properties of the molecule.

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